(2S,5R,6R)-3,3-dimethyl-7-oxo-6-({[(2-oxoimidazolidin-1-yl)amino](phenyl)acetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the bicyclic core, followed by the introduction of the functional groups through various chemical reactions. Common synthetic routes include:
Cyclization Reactions: Formation of the bicyclic core through cyclization of appropriate precursors.
Functional Group Introduction: Sequential addition of oxoimidazolidinyl and phenylacetyl groups using reagents such as acyl chlorides and amines.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, continuous flow reactors, and automated synthesis platforms. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the functional groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Shares a similar bicyclic structure but differs in functional groups and biological activity.
Cephalosporin: Another β-lactam antibiotic with a similar core structure but different side chains.
Carbapenem: A class of antibiotics with a similar bicyclic core but distinct functional groups.
Uniqueness
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidin-1-yl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c1-19(2)13(17(27)28)24-15(26)12(16(24)30-19)21-14(25)11(10-6-4-3-5-7-10)22-23-9-8-20-18(23)29/h3-7,11-13,16,22H,8-9H2,1-2H3,(H,20,29)(H,21,25)(H,27,28)/t11?,12-,13+,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYATGSRFVCLQC-XQERAMJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NN4CCNC4=O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NN4CCNC4=O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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